tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate
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Overview
Description
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate is a chemical compound with the molecular formula C12H21F3N2O2 It is known for its unique structural features, including a tert-butyl group, a cyclopropylamino group, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-(cyclopropylamino)-4,4,4-trifluorobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent inhibitor or modulator in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate can be compared with other carbamate derivatives such as:
- tert-butyl N-[3-(methylamino)-4,4,4-trifluorobutyl]carbamate
- tert-butyl N-[3-(ethylamino)-4,4,4-trifluorobutyl]carbamate
Uniqueness
The uniqueness of this compound lies in its cyclopropylamino group, which imparts distinct steric and electronic properties. This makes it more selective and potent in its interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-6-9(12(13,14)15)17-8-4-5-8/h8-9,17H,4-7H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOBGBDCKWNVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(F)(F)F)NC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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